Ethanesulfonic acid,2-[[[(methoxycarbonyl)amino][[2-nitro-5-(propylthio)phenyl]amino]methylene]amino]-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanesulfonic acid, 2-[[[(methoxycarbonyl)amino][[2-nitro-5-(propylthio)phenyl]amino]methylene]amino]-, monosodium salt, also known as Netobimin Sodium Salt, is a compound with the molecular formula C14H20N4NaO7S2 and a molecular weight of 443.45 g/mol . This compound is primarily used as an anthelmintic agent, which means it is used to treat infections caused by parasitic worms .
Preparation Methods
The synthesis of Ethanesulfonic acid, 2-[[[(methoxycarbonyl)amino][[2-nitro-5-(propylthio)phenyl]amino]methylene]amino]-, monosodium salt involves several steps. One of the common synthetic routes includes the reaction of 2-nitro-5-(propylthio)aniline with methoxycarbonyl isocyanate to form an intermediate. This intermediate is then reacted with ethanesulfonic acid under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Ethanesulfonic acid, 2-[[[(methoxycarbonyl)amino][[2-nitro-5-(propylthio)phenyl]amino]methylene]amino]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethanesulfonic acid, 2-[[[(methoxycarbonyl)amino][[2-nitro-5-(propylthio)phenyl]amino]methylene]amino]-, monosodium salt has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its biological activity, particularly its anthelmintic properties.
Medicine: It is used in the development of drugs to treat parasitic infections.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethanesulfonic acid, 2-[[[(methoxycarbonyl)amino][[2-nitro-5-(propylthio)phenyl]amino]methylene]amino]-, monosodium salt involves its interaction with specific molecular targets in parasitic worms. The compound inhibits key enzymes and disrupts metabolic pathways, leading to the death of the parasites . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethanesulfonic acid, 2-[[[(methoxycarbonyl)amino][[2-nitro-5-(propylthio)phenyl]amino]methylene]amino]-, monosodium salt can be compared with other anthelmintic compounds such as:
Albendazole: Another widely used anthelmintic agent with a different mechanism of action.
Mebendazole: Similar to albendazole but with variations in its efficacy and spectrum of activity.
Levamisole: An anthelmintic that also has immunomodulatory properties.
The uniqueness of Ethanesulfonic acid, 2-[[[(methoxycarbonyl)amino][[2-nitro-5-(propylthio)phenyl]amino]methylene]amino]-, monosodium salt lies in its specific chemical structure, which imparts distinct biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C14H19N4NaO7S2 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
sodium;2-[[(methoxycarbonylamino)-(2-nitro-5-propylsulfanylanilino)methylidene]amino]ethanesulfonate |
InChI |
InChI=1S/C14H20N4O7S2.Na/c1-3-7-26-10-4-5-12(18(20)21)11(9-10)16-13(17-14(19)25-2)15-6-8-27(22,23)24;/h4-5,9H,3,6-8H2,1-2H3,(H,22,23,24)(H2,15,16,17,19);/q;+1/p-1 |
InChI Key |
BYWGGBOKTFRZDR-UHFFFAOYSA-M |
Canonical SMILES |
CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=NCCS(=O)(=O)[O-])NC(=O)OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.